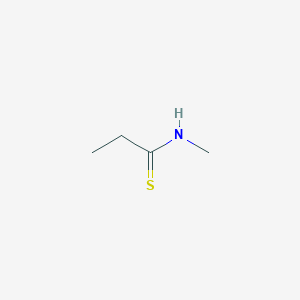

N-Methylpropanethioamide

描述

N-Methylpropanethioamide (hypothetical structure: CH₃CH₂C(S)NHCH₃) is a thioamide derivative where the carbonyl oxygen in the amide group is replaced by sulfur. While direct data on this compound is absent in the provided evidence, its structural and functional analogs can be inferred from related compounds. Thioamides, in general, exhibit distinct chemical behavior compared to amides due to the polarizable C=S bond, which influences their reactivity, stability, and biological activity. For instance, N-Methylpropanamide (CH₃CH₂C(O)NHCH₃, CAS 1187-58-2), a closely related amide, has a molecular formula of C₄H₉NO and an average mass of 87.122 g/mol . Replacing the oxygen with sulfur would increase the molecular mass (theoretical ~103.18 g/mol for C₄H₉NS) and alter physicochemical properties such as solubility and thermal stability.

属性

分子式 |

C4H9NS |

|---|---|

分子量 |

103.19 g/mol |

IUPAC 名称 |

N-methylpropanethioamide |

InChI |

InChI=1S/C4H9NS/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6) |

InChI 键 |

CAIQQOOSOKWLSQ-UHFFFAOYSA-N |

SMILES |

CCC(=S)NC |

规范 SMILES |

CCC(=S)NC |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

a. N-Methylpropanamide (Amide Analog)

- Structure : CH₃CH₂C(O)NHCH₃

- Molecular Formula: C₄H₉NO

- Average Mass : 87.122 g/mol

- Key Properties : Higher stability due to the strong C=O bond; lower nucleophilicity compared to thioamides. Used in pharmaceutical intermediates .

b. 2-(4-Methoxybenzenethio)propanamide (Thioamide with Aromatic Substituent)

- Structure : Contains a 4-methoxybenzenethio group attached to propanamide.

- Synthesis: Prepared via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol in ethanol .

- Key Properties : Enhanced electronic effects from the aromatic substituent, increasing reactivity in coupling reactions.

c. N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide (N,N-Dimethyl Thioamide)

- Structure : Similar to the above but with N,N-dimethyl substitution.

- Synthesis : Derived from N,N-dimethyl-2-chloropropanamide and 4-methoxybenzenethiol .

- Key Properties: Steric hindrance from dimethyl groups reduces reaction rates compared to non-alkylated analogs.

Physicochemical and Reactivity Differences

Key Observations :

- Reactivity : Thioamides (C=S) are more nucleophilic than amides (C=O), enabling participation in metal coordination and radical reactions. For example, highlights thioamides as precursors in biomolecular chemistry due to their sulfur-mediated reactivity .

- Stability : The weaker C-S bond in thioamides reduces thermal stability compared to amides. However, aromatic substituents (e.g., 4-methoxybenzenethio) can enhance stability through resonance effects .

- Synthetic Routes : Thioamides are typically synthesized via substitution reactions, as seen in , where chloroamide precursors react with thiols under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。